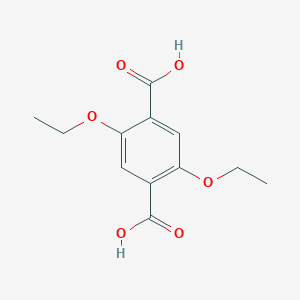

2,5-Diethoxyterephthalic acid

Description

Significance of Aromatic Dicarboxylic Acids in Contemporary Chemical Research

Aromatic dicarboxylic acids are organic compounds that feature two carboxyl functional groups attached to an aromatic ring system. britannica.comwikipedia.org These molecules are of paramount importance in both fundamental and applied chemical research. They serve as crucial monomers in the synthesis of a wide array of polymers, including commercially significant materials like polyethylene (B3416737) terephthalate (B1205515) (PET), which is derived from terephthalic acid. aip.org The rigid nature of the aromatic ring imparts thermal stability and mechanical strength to the resulting polymers.

Beyond polymer chemistry, aromatic dicarboxylic acids are fundamental components in the burgeoning field of supramolecular chemistry and crystal engineering. Their ability to form robust hydrogen bonds and coordinate with metal ions has led to their extensive use as organic linkers in the construction of metal-organic frameworks (MOFs). researchgate.netmdpi.commdpi.com MOFs are a class of porous crystalline materials with exceptionally high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage and separation, catalysis, and sensing. mdpi.commdpi.com The functionalization of these dicarboxylic acid linkers is a key strategy for tailoring the properties and performance of MOF materials. mdpi.comscilit.com

Research Context of 2,5-Diethoxyterephthalic Acid within Ortho-Substituted Dicarboxylic Acids

2,5-Diethoxyterephthalic acid belongs to the family of ortho-substituted dicarboxylic acids, where functional groups are positioned adjacent to the carboxylic acid moieties on the benzene (B151609) ring. This specific substitution pattern can induce significant steric and electronic effects that influence the molecule's conformation and reactivity. beilstein-journals.orgrsc.orgacs.org For instance, the presence of ortho-substituents can force the carboxyl groups out of the plane of the aromatic ring, altering their coordination behavior and the resulting crystal packing. researchgate.net

The study of 2,5-diethoxyterephthalic acid is part of a broader effort to understand how the nature and position of substituents on the terephthalic acid scaffold affect the properties of the resulting materials. The ethoxy groups in the 2 and 5 positions are electron-donating and relatively bulky. These characteristics are expected to influence the electronic properties of the aromatic ring and the steric environment around the coordinating carboxyl groups. This makes 2,5-diethoxyterephthalic acid an interesting candidate for creating materials with unique structural and functional attributes compared to its unsubstituted or differently substituted counterparts.

Scope and Research Objectives for 2,5-Diethoxyterephthalic Acid Investigations

The primary research objective for investigating 2,5-diethoxyterephthalic acid is to explore its potential as a functional building block in the synthesis of novel materials, particularly liquid crystalline polymers and metal-organic frameworks.

Key areas of investigation include:

Synthesis and Characterization: Developing efficient synthetic routes to obtain high-purity 2,5-diethoxyterephthalic acid and its derivatives. rsc.orggoogle.com Comprehensive characterization of its structural and physicochemical properties is also a crucial aspect.

Polymer Synthesis: Utilizing 2,5-diethoxyterephthalic acid as a monomer in the synthesis of thermotropic liquid crystalline copolyesters. rsc.orgresearchgate.netnih.govmdpi.com Research aims to understand how the incorporation of this monomer influences the thermal properties, crystallinity, and liquid crystalline behavior of the resulting polymers. researchgate.netnih.govmdpi.com

Metal-Organic Frameworks: Employing 2,5-diethoxyterephthalic acid as an organic linker to construct novel MOFs. A derivative, 2,5-diethoxyterephthalohydrazide, is noted for its use in synthesizing covalent organic frameworks (COFs), which exhibit chemical robustness and have applications in photocatalytic hydrogen evolution and CO2 capture. ossila.com

Structure-Property Relationships: Elucidating the relationship between the molecular structure of 2,5-diethoxyterephthalic acid, specifically the presence of the ethoxy groups, and the macroscopic properties of the materials derived from it. This includes studying how supramolecular interactions are affected by the ethoxy substituents. researchgate.net

Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C12H14O6 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

2,5-diethoxyterephthalic acid |

InChI |

InChI=1S/C12H14O6/c1-3-17-9-5-8(12(15)16)10(18-4-2)6-7(9)11(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) |

InChI Key |

AUALOWFMOVEPSI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)O)OCC)C(=O)O |

Origin of Product |

United States |

Synthetic Routes and Methodological Advancements for 2,5 Diethoxyterephthalic Acid

Grignard Reaction-Based Synthetic Pathways to 2,5-Diethoxyterephthalic Acid

The Grignard reaction represents a cornerstone in organic synthesis for forming carbon-carbon bonds. Its application in the synthesis of 2,5-diethoxyterephthalic acid provides a direct route starting from halogenated benzene (B151609) derivatives. This pathway involves the formation of a di-Grignard reagent, which is then carboxylated and subsequently hydrolyzed to yield the target dicarboxylic acid. google.comgoogle.com The entire process is conducted under anhydrous conditions until the final hydrolysis step to prevent premature quenching of the highly reactive organometallic intermediate. researchgate.netursinus.edu

The synthesis commences with the preparation of a di-Grignard reagent from a 1,4-dihalo-2,5-diethoxybenzene precursor. google.comgoogle.com The choice of halogen (typically bromine or iodine) is critical, as it influences the reactivity and ease of Grignard reagent formation. researchgate.net The reaction is typically performed by adding the dihalo-dialkoxybenzene to magnesium metal turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. researchgate.netgoogle.com

The process is initiated by activating the magnesium surface, which can be achieved using a small amount of an initiator like iodine or 1,2-dibromoethane (B42909). google.com The reaction is exothermic and must be carefully controlled. researchgate.net The successful formation of the organomagnesium halide, in this case, a bis(magnesium halide) species, is crucial for the subsequent steps. google.comgoogle.com The general reaction conditions involve maintaining a temperature between 40°C and 70°C under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reagent's formation. google.comorgsyn.org

Table 1: Reaction Parameters for Grignard Reagent Formation

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 1,4-dihalo-2,5-diethoxybenzene | google.comgoogle.com |

| Reagent | Magnesium metal | google.comresearchgate.net |

| Solvent | Anhydrous ether (e.g., THF) | researchgate.netgoogle.com |

| Initiator | Halogen-containing initiator (e.g., Iodine) | google.com |

| Temperature | 40–70 °C | google.com |

| Atmosphere | Dry, inert (e.g., Nitrogen) | google.comorgsyn.org |

Once the di-Grignard reagent is formed in solution, it is carboxylated by reacting it with carbon dioxide. google.comgoogle.com This step introduces the two carboxylic acid functional groups. The most common source of CO2 for this reaction is solid carbon dioxide (dry ice) or a stream of dry CO2 gas. google.comgoogle.comyoutube.com The Grignard solution is typically added to an excess of dry ice or bubbled with CO2 gas at low temperatures (e.g., 0°C or below) to manage the exothermic reaction and prevent side reactions. google.comgoogle.com

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt intermediate (a 2,5-diethoxyterephthalic acid disalt). google.comyoutube.com It is essential to ensure a sufficient supply of CO2 to achieve dicarboxylation at both reactive sites on the benzene ring. google.com

The final step in the sequence is the hydrolysis of the magnesium carboxylate salt to liberate the free dicarboxylic acid. google.comresearchgate.net The reaction mixture is carefully quenched by adding an aqueous acid solution, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). google.comnih.gov This protonates the carboxylate groups, leading to the precipitation of the crude 2,5-diethoxyterephthalic acid product. google.com

Purification is then carried out to isolate the target compound. Standard procedures include filtration to collect the solid product, followed by washing with distilled water to remove inorganic salts and any water-soluble impurities. google.com Further purification can be achieved through recrystallization from an appropriate solvent to obtain 2,5-diethoxyterephthalic acid with high purity. google.com

Alternative Synthetic Strategies for 2,5-Diethoxyterephthalic Acid and Related Precursors

While the Grignard pathway is a primary method, alternative strategies exist for the synthesis of 2,5-diethoxyterephthalic acid, often starting from more functionalized precursors. These methods can offer advantages in terms of starting material availability or avoidance of highly reactive organometallic intermediates.

An alternative route involves a two-step process starting from Diethyl 2,5-dihydroxyterephthalate. cymitquimica.comsigmaaldrich.com This commercially available precursor already contains the desired ester groups and the correct substitution pattern on the aromatic ring. chemscene.comchemspider.com

The first step is a dietherification reaction to convert the two hydroxyl (-OH) groups into ethoxy (-OCH2CH3) groups. This is typically achieved via a Williamson ether synthesis, where the dihydroxy compound is treated with a base (like sodium hydroxide (B78521) or potassium carbonate) to deprotonate the phenols, followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate.

The second step is the hydrolysis of the resulting diethyl 2,5-diethoxyterephthalate intermediate. nih.gov This ester-to-acid conversion can be accomplished under either acidic or basic conditions. beilstein-journals.org Basic hydrolysis (saponification) using an aqueous solution of a strong base like sodium hydroxide, followed by acidification, is a common method to yield the final 2,5-diethoxyterephthalic acid. beilstein-journals.org

Table 2: Two-Step Synthesis from Diethyl 2,5-dihydroxyterephthalate

| Step | Reaction Type | Reagents | Product |

|---|---|---|---|

| 1 | Williamson Ether Synthesis | Base (e.g., NaOH, K2CO3), Ethylating Agent (e.g., C2H5I) | Diethyl 2,5-diethoxyterephthalate |

| 2 | Ester Hydrolysis | Base (e.g., NaOH) then Acid (e.g., HCl) | 2,5-Diethoxyterephthalic acid |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific literature on green synthesis of 2,5-diethoxyterephthalic acid is limited, established green methodologies can be applied to its known synthetic routes.

For the Grignard reaction pathway, a significant reduction in solvent use could be achieved through mechanochemistry. nih.gov Ball-milling techniques have been successfully used for Grignard reactions and subsequent carboxylations with gaseous CO2, often requiring only minimal amounts of solvent (liquid-assisted grinding), thereby drastically improving the environmental profile of the synthesis. nih.gov

In the alternative synthesis from Diethyl-2,5-dihydroxyterephthalate, the etherification step could be made greener. Dimethyl carbonate (DMC) is considered a green reagent that can act as an environmentally benign methylating agent. unive.it By extension, diethyl carbonate could potentially be explored as a greener ethylating agent, replacing traditional, more hazardous reagents like diethyl sulfate. The use of heterogeneous catalysts could also simplify purification and reduce waste. unive.it These approaches represent potential avenues for developing more sustainable and efficient syntheses of 2,5-diethoxyterephthalic acid.

Control over Reaction Parameters and Yield Optimization in 2,5-Diethoxyterephthalic Acid Synthesis

The synthesis of 2,5-diethoxyterephthalic acid is a multi-step process where precise control over reaction parameters is crucial for maximizing yield and ensuring product purity. A significant synthetic route involves the Grignard carboxylation of a 1,4-dihalo-2,5-dialkoxybenzene, which serves as a precursor. google.com This method, while effective, necessitates careful optimization of each parameter to achieve desirable outcomes. The primary stages of this synthesis are the formation of a Grignard reagent and the subsequent carboxylation, followed by dealkylation to produce the dihydroxy analogue. google.com However, for the purposes of this article, the focus remains solely on the synthesis of the 2,5-diethoxyterephthalic acid intermediate.

The formation of the Grignard reagent from 1,4-dihalo-2,5-dialkoxybenzene is a critical step where several factors can influence the efficiency of the reaction. The choice of the starting material, specifically the halogen atoms, and the molar ratio of magnesium to the dialkoxybenzene are fundamental considerations. google.com Furthermore, the reaction conditions, including the solvent, temperature, and the use of an initiator, play a pivotal role in the successful formation of the organomagnesium compound. google.com

Once the Grignard reagent is prepared, its reaction with carbon dioxide (carboxylation) leads to the formation of a dicarboxylate salt, which upon acidification, yields 2,5-diethoxyterephthalic acid. The conditions of this step, including the temperature and the method of introducing carbon dioxide, are important for achieving a high yield of the final product.

Detailed research findings from studies on analogous 2,5-dialkoxyterephthalic acid syntheses provide valuable insights into the optimization of these parameters. For instance, in the synthesis of 2,5-dimethoxyterephthalic acid, a molar ratio of magnesium to 1,4-dibromo-2,5-dimethoxybenzene (B1296824) of 2.3:1 was utilized, with anhydrous tetrahydrofuran as the solvent. google.com The reaction temperature was controlled at 40-50°C, and a small amount of iodine was used as an initiator. google.com The subsequent carboxylation was carried out by pouring the Grignard reagent into dry ice. google.com

In another variation for the synthesis of 2,5-dipropoxyterephthalic acid, a magnesium to 1,4-dibromo-2,5-dipropoxybenzene molar ratio of 2.4:1 was employed. google.com The reaction was initiated with a drop of 1,2-dibromoethane and maintained at a temperature of 60 ± 5°C for 45 minutes. google.com These examples highlight the tunability of the reaction conditions to suit different alkoxy substituents.

The following interactive data table summarizes the reaction parameters and yields for the synthesis of various 2,5-dialkoxyterephthalic acids, providing a comparative overview that can inform the optimization of the synthesis of 2,5-diethoxyterephthalic acid.

| Starting Material | Mg:Substrate Molar Ratio | Initiator | Solvent | Reaction Temperature (°C) | Reaction Time (min) | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1,4-dibromo-2,5-dimethoxybenzene | 2.3:1 | Iodine | Anhydrous Tetrahydrofuran | 40-50 | 30 | 2,5-dimethoxyterephthalic acid | Not Specified | Not Specified |

| 1,4-dibromo-2,5-dipropoxybenzene | 2.4:1 | 1,2-dibromoethane | N,N-dimethylaniline | 60 ± 5 | 45 | 2,5-dipropoxyterephthalic acid | 84 | 98.6 |

| 1,4-dichloro-2,5-dimethoxybenzene | 2.5:1 | Cuprous bromide | Not Specified | 60-70 | 60 | 2,5-dimethoxyterephthalic acid | 81 | 99 |

The data illustrates that high yields and purity can be achieved by carefully selecting the starting materials and controlling the reaction conditions. For the synthesis of 2,5-diethoxyterephthalic acid, it can be inferred that a similar approach, likely starting from 1,4-dibromo-2,5-diethoxybenzene, would be effective. Optimization studies would involve systematically varying the parameters outlined in the table to maximize the yield and purity of the desired product. The choice of initiator, such as iodine or 1,2-dibromoethane, can be critical for initiating the Grignard reaction, especially with less reactive aryl halides. Similarly, the selection of a suitable solvent, typically an ether like tetrahydrofuran, is essential for stabilizing the Grignard reagent. Temperature control is paramount to prevent side reactions and ensure the selective formation of the desired product.

Supramolecular Interactions and Crystal Engineering of 2,5 Diethoxyterephthalic Acid

Analysis of Intermolecular Hydrogen Bonding Networks in 2,5-Diethoxyterephthalic Acid Crystals

The crystal structure of 2,5-diethoxyterephthalic acid is prominently stabilized by the formation of classic intermolecular hydrogen-bonded carboxylic acid dimers. researchgate.netnih.gov This well-established supramolecular synthon involves two molecules of the acid associating through a pair of O—H···O hydrogen bonds, creating a centrosymmetric R²₂(8) graph-set motif. nih.govnih.gov This robust and predictable interaction links the molecules into distinct dimeric units. These dimers then serve as the primary building blocks for the extended crystal lattice. The packing structure is further influenced by other, weaker interactions that direct the arrangement of these dimer units in three dimensions. researchgate.net

A striking contrast in supramolecular assembly is observed when comparing 2,5-diethoxyterephthalic acid with its closely related analogue, 2,5-dimethoxyterephthalic acid. researchgate.netnih.gov While the diethoxy derivative forms the expected intermolecular carboxylic acid dimers, the dimethoxy compound exhibits a markedly different and unusual hydrogen-bonding pattern. researchgate.netnih.gov In 2,5-dimethoxyterephthalic acid, the carboxyl group engages in an intramolecular hydrogen bond with the oxygen atom of the adjacent methoxy (B1213986) group. researchgate.netnih.gov This interaction creates an S(6) graph-set motif and precludes the formation of the typical intermolecular dimer. This fundamental shift in hydrogen bonding from an intermolecular to an intramolecular motif represents a significant divergence in the primary supramolecular synthon, despite the relatively minor chemical change from an ethoxy to a methoxy group. researchgate.net

| Compound | Primary Hydrogen Bond Motif | Graph Set Motif |

| 2,5-Diethoxyterephthalic acid | Intermolecular Carboxylic Acid Dimer | R²₂(8) |

| 2,5-Dimethoxyterephthalic acid | Intramolecular Carboxyl-Methoxy | S(6) |

This table summarizes the key differences in the primary hydrogen bonding motifs observed in 2,5-diethoxyterephthalic acid and its dimethoxy analogue.

Crystallographic Studies of 2,5-Diethoxyterephthalic Acid Polymorphs and Solvates

Crystallographic studies have successfully elucidated the molecular and supramolecular structure of 2,5-diethoxyterephthalic acid. The compound crystallizes with half a molecule in the asymmetric unit, and the full molecule is generated by an inversion centre. researchgate.netnih.gov The molecule itself is nearly planar, with a slight distortion of the carboxy group relative to the aromatic ring. researchgate.net While detailed structural data exists for this primary form, the available scientific literature does not extensively report on the existence of polymorphs (different crystalline forms of the same compound) or solvates (crystals containing solvent molecules) for 2,5-diethoxyterephthalic acid. The investigation of polymorphism and solvate formation is critical as different crystalline forms can exhibit distinct physical properties.

Crystallographic Data for 2,5-Diethoxyterephthalic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄O₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3371 (5) |

| b (Å) | 7.6491 (5) |

| c (Å) | 12.0123 (8) |

| α (°) | 86.295 (3) |

| β (°) | 80.203 (3) |

| γ (°) | 68.106 (3) |

| Volume (ų) | 618.31 (7) |

Data derived from crystallographic studies on 2,5-diethoxyterephthalic acid. researchgate.net

Impact of Alkoxy Substituents on Supramolecular Assembly Mechanisms

The comparison between 2,5-diethoxyterephthalic acid and its dimethoxy counterpart provides a remarkable example of how subtle changes in molecular structure can dramatically alter supramolecular assembly. researchgate.netnih.gov The seemingly minor difference in the length of the alkyl chain on the alkoxy substituents—from methyl to ethyl—is sufficient to cause a complete switch in the primary hydrogen-bonding motif. In the case of the dimethoxy derivative, the smaller methoxy group allows for the formation of a sterically favorable intramolecular hydrogen bond. researchgate.net Conversely, the bulkier ethoxy group in 2,5-diethoxyterephthalic acid appears to disfavor this intramolecular arrangement, leading to the adoption of the more conventional intermolecular carboxylic acid dimer. researchgate.net This illustrates a key principle of crystal engineering: small modifications to peripheral substituents can be a powerful tool to control and direct the self-assembly of molecules into predictable and diverse solid-state architectures. researchgate.net

Coordination Chemistry and Metal Organic Framework Mof Design with 2,5 Diethoxyterephthalic Acid

General Principles of Terephthalic Acid Derivatives in MOF Synthesis

Ligand Design Principles for MOF FormationThe design of organic linkers is a cornerstone of MOF chemistry, determining the resulting framework's topology, porosity, and chemical functionality. For terephthalic acid derivatives, key design principles include:

Geometry and Connectivity: Terephthalic acids are linear, ditopic linkers that tend to form predictable, high-symmetry network structures. The carboxylate groups at opposite ends of the benzene (B151609) ring can coordinate to metal centers, creating extended frameworks.

Functionalization: The addition of functional groups to the central benzene ring, such as hydroxyl (-OH), amino (-NH2), or alkyl groups, can modify the electronic properties and steric profile of the linker. This functionalization influences the ligand's coordination behavior and allows for the introduction of specific chemical properties into the MOF's pores, such as catalytic sites or specific binding affinities. For instance, the hydroxyl groups in 2,5-dihydroxyterephthalic acid provide additional coordination sites compared to the parent terephthalic acid.

Solvothermal and Hydrothermal Synthesis MethodologiesSolvothermal and hydrothermal syntheses are the most common methods for producing crystalline MOFs.chemrxiv.org

Solvothermal Synthesis: This method involves heating a mixture of the metal salt and the organic linker in a high-boiling-point organic solvent, such as N,N-dimethylformamide (DMF), in a sealed vessel. chemsociety.org.ng The elevated temperature and pressure facilitate the dissolution of precursors and the crystallization of the MOF product. This technique is widely used for producing well-ordered crystals of materials like MOF-5 (using terephthalic acid) and MOF-74 (using 2,5-dihydroxyterephthalic acid). researchgate.netresearchgate.net

Hydrothermal Synthesis: This is a variation of the solvothermal method where water is used as the solvent. chemrxiv.org It is considered a more environmentally friendly or "green" chemistry approach. jca.edu.vn

Structural Diversity and Crystal Engineering with MOF-74 Analogues

Crystal Engineering of MOF-74 ArchitecturesMOF-74 is a prominent family of MOFs known for its hexagonal channels lined with open metal sites, making it excellent for gas storage and separation.chemrxiv.orgThe structure is formed using 2,5-dihydroxyterephthalic acid (dhtp) as the linker.chemrxiv.org

Isoreticular Expansion and Functionalization: Crystal engineering principles allow for the systematic modification of the MOF-74 structure. By using linkers with different functional groups (e.g., -F, -Br, -CH3) in place of the hydroxyl groups, new MOF-74 analogues can be created. rsc.org This pre-installation of functional ligands allows for precise control over the framework's properties. rsc.orgresearchgate.net While theoretically possible, the use of a 2,5-diethoxyterephthalate linker would create a different pore environment compared to the dihydroxy version due to the bulkier and more hydrophobic ethoxy groups. This would likely impact gas adsorption properties and the accessibility of the metal sites.

Kinetically Controlled Linker BindingThe formation of MOFs can be under either thermodynamic or kinetic control, which affects the final product's structure and purity.

Kinetic Effects in MOF Formation: Studies on rare-earth MOFs using the 2,5-dihydroxyterephthalic acid linker have shown that the linker's binding mode to the metal center can be kinetically controlled. osti.govornl.gov Under typical reaction conditions, a mixture of monodentate and bidentate coordination can occur, leading to structural distortions. osti.govornl.gov However, by extending the crystallization time at higher temperatures, the system can reach its thermodynamic minimum, resulting in a single, more stable bidentate binding mode. osti.govornl.gov This demonstrates that reaction time and temperature are critical parameters for controlling the final structure and avoiding kinetically trapped, less stable phases.

Influence of Metal Centers on MOF Structure and Coordination Modes

Detailed, comparative studies on the influence of various metal centers on the structure and coordination modes of MOFs derived from 2,5-diethoxyterephthalic acid are not extensively available in peer-reviewed literature. Scientific research has predominantly focused on analogous linkers, and a systematic investigation into how different metal ions (such as transition metals or lanthanides) interact with the 2,5-diethoxyterephthalate linker to form distinct framework topologies and coordination environments has not been published.

The one available example indicates the use of this linker in the formation of a copper-based MOF. A patent describes a microwave-assisted solvothermal synthesis using 2,5-diethoxyterephthalic acid and cupric nitrate (B79036) in a diethylformamide solvent, which resulted in the formation of dark green, petal-shaped crystals. google.com However, this document does not provide crystallographic data, details on the specific coordination modes of the carboxylate groups with the copper centers, or an analysis of the resulting framework's structure and porosity. Without data from a wider range of metal centers, a comprehensive analysis of their influence remains unfeasible.

Development of 2,5-Diethoxyterephthalate-Derived Coordination Polymers

The development of coordination polymers using 2,5-diethoxyterephthalic acid as a primary building block is an area that is not yet widely explored in scientific literature. Coordination polymers are crystalline materials formed by the self-assembly of metal ions with organic ligands. The specific properties of the ligand, such as the presence of the ethoxy groups in 2,5-diethoxyterephthalic acid, can influence the resulting structure and properties of the polymer.

While the synthesis of a copper-containing MOF has been reported, suggesting the potential of 2,5-diethoxyterephthalate as a viable linker, a broader body of work detailing the synthesis, characterization, and application of a series of such coordination polymers is not currently available. google.com Research on the closely related 2,5-dimethoxyterephthalate has shown that it can form coordination polymers with various metals, including cobalt, manganese, and zinc, resulting in materials with interesting thermal and luminescence properties. mdpi.com This suggests that the 2,5-diethoxyterephthalate ligand is a promising candidate for the construction of new coordination polymers, but dedicated research is required to develop and characterize these materials.

Polymer Science and Engineering of 2,5 Diethoxyterephthalic Acid Based Materials

Synthesis of Thermotropic Liquid Crystal Copolyesters (TLCPs) Utilizing 2,5-Diethoxyterephthalic Acid

The synthesis of thermotropic liquid crystal copolyesters (TLCPs) from 2,5-diethoxyterephthalic acid (DTA) is a significant area of research, aimed at creating high-performance materials with desirable thermal and mechanical properties. These polymers are typically synthesized through melt polymerization, a process that involves the reaction of monomers in their molten state. The inclusion of DTA, with its symmetrically substituted diethoxy groups, into the polymer backbone, alongside various co-monomers, allows for the fine-tuning of the resulting material's liquid crystalline behavior and service temperature ranges.

Melt polymerization, also known as melt polycondensation, is the primary industrial method for producing high molecular weight polyesters and copolyesters from monomers like 2,5-diethoxyterephthalic acid. This solvent-free technique is favored for its efficiency and reduced environmental impact. The process is typically conducted in two stages. The first stage, esterification or transesterification, is carried out under a nitrogen atmosphere at elevated temperatures to produce low molecular weight oligomers and a byproduct, such as water or methanol, which is continuously removed.

In the second stage, the temperature is further increased, and a high vacuum is applied. This crucial step facilitates the removal of the final traces of byproducts (e.g., glycol), which drives the equilibrium toward the formation of long polymer chains, thereby significantly increasing the molecular weight. The viscosity of the molten mass increases as the polymerization progresses, and this change is often monitored to determine the reaction's endpoint. For instance, in the synthesis of Co-TLCPs from DTA, 2,7-dihydroxynaphthalene (B41206) (DHN), and p-hydroxybenzoic acid (HBA), the monomers are placed in a polymerization tube and stirred vigorously while the temperature is gradually increased under a uniform nitrogen stream to initiate the reaction. worldscientific.com

The properties of polymers derived from 2,5-diethoxyterephthalic acid are highly dependent on the type and concentration of co-monomers incorporated into the polymer chain. The selection of co-monomers is critical for disrupting the regularity of the polymer chain just enough to lower the melting point below the decomposition temperature while still maintaining the rigid, rod-like structure necessary for the formation of a liquid crystal mesophase.

Commonly used co-monomers include p-hydroxybenzoic acid (HBA), various dihydroxynaphthalenes, and hydroquinone (B1673460). Research has shown that varying the molar ratio of these co-monomers has a profound effect on the thermal transitions and liquid crystalline properties of the resulting copolyesters. For example, in a series of Co-TLCPs synthesized from DTA and 2,7-dihydroxynaphthalene (DHN), the incorporation of HBA was found to be essential for inducing a nematic mesophase. worldscientific.com Below a certain concentration of HBA (3 mol%), a liquid crystalline phase did not appear. worldscientific.com Similarly, another series of TLCPs was synthesized by reacting 2,5-diethoxyterephthalate units with either hydroquinone (HQ) or 2,6-naphthalene diol (Naph), all of which formed nematic phases. scientific.net The specific combination and ratio of these monomers influence the polymer's melting point, glass transition temperature, and the temperature range over which the liquid crystalline phase is stable.

Below is an interactive table summarizing the effect of HBA co-monomer concentration on the formation of a liquid crystalline phase in a DTA/DHN-based copolyester.

| Sample ID | DTA (mol) | DHN (mol) | HBA (mol) | Liquid Crystalline Phase |

| P-0 | 1.0 | 1.0 | 0 | Not Observed |

| P-1 | 1.0 | 1.0 | 1 | Not Observed |

| P-2 | 1.0 | 1.0 | 2 | Not Observed |

| P-3 | 1.0 | 1.0 | 3 | Nematic |

| P-4 | 1.0 | 1.0 | 4 | Nematic |

| P-5 | 1.0 | 1.0 | 5 | Nematic |

| Data sourced from a study on Co-TLCPs where DTA and DHN amounts were kept constant while HBA was varied. worldscientific.com |

Control over polymerization conditions is paramount for achieving the desired molecular weight and, consequently, the final properties of the TLCPs. Key parameters in melt polymerization include temperature, reaction time, catalyst type and concentration, and the efficiency of byproduct removal. The reaction is typically initiated at a temperature sufficient to melt the monomers and facilitate the initial esterification, often in the range of 180-240°C. The temperature is then gradually raised, sometimes up to 280°C or higher, during the polycondensation stage to maintain a molten, stirrable reaction mass and promote chain growth. slideshare.net

The application of a high vacuum in the final stages is critical for shifting the reaction equilibrium towards a high molecular weight polymer. By effectively removing volatile byproducts, the forward reaction (chain extension) is favored. The duration of this high-temperature, high-vacuum stage directly influences the final molecular weight; longer times generally lead to higher molecular weights, assuming the polymer remains thermally stable. The increase in melt viscosity, monitored via the torque on the mechanical stirrer, serves as a practical indicator of the increasing molecular weight and helps determine the optimal point to terminate the reaction. slideshare.net

Morphology and Microstructure of 2,5-Diethoxyterephthalic Acid-Containing Polymers

The morphology and microstructure of polymers containing 2,5-diethoxyterephthalic acid are complex and directly influence their macroscopic properties, such as mechanical strength and thermal behavior. These characteristics are determined by factors including the inherent rigidity of the monomer, the conformation of the polymer chains, and the degree of crystallinity that can be achieved upon cooling from the melt.

The molecular structure of 2,5-diethoxyterephthalic acid, which is nearly planar, imparts significant rigidity to the polymer backbone. wikipedia.org This rigidity, arising from the aromatic ring, is a key factor in the formation of the ordered, anisotropic melts characteristic of thermotropic liquid crystals. The ethoxy side groups on the terephthalic acid unit play a crucial role by lowering the melting point and disrupting chain packing just enough to allow for melt processing without sacrificing the rod-like character required for liquid crystallinity. scientific.net

The incorporation of co-monomers further modifies the polymer chain conformation and its ability to crystallize. Co-monomers like the bent-structured 2,7-dihydroxynaphthalene or the linear p-hydroxybenzoic acid introduce kinks or variations in the otherwise linear chain. worldscientific.com This disruption of regularity lowers the melting point and can affect the degree of crystallinity. The type and concentration of the co-monomer determine whether the polymer will be semi-crystalline or amorphous in the solid state and the type of liquid crystal mesophase (e.g., nematic) it forms in the melt. Studies have shown that the length of the alkoxy side groups and the nature of the aromatic diol unit in the main chain both affect the thermal properties, liquid crystalline mesophases, and the degree of crystallinity of the final polymer. scientific.net

While specific research on the formation of nanocomposites utilizing 2,5-diethoxyterephthalic acid-based polymers is not extensively documented in publicly available literature, general methods for preparing polyester (B1180765) nanocomposites can be considered. One of the most effective techniques for achieving good dispersion of nanoparticles within a polymer matrix is in-situ polymerization. wikipedia.org

In this approach, nanoparticles are dispersed within the liquid monomers or low molecular weight precursors before the start of the polymerization reaction. slideshare.netwikipedia.org As the polymerization proceeds, the polymer chains grow in and around the nanoparticles, which can lead to a more homogeneous dispersion and stronger interfacial interactions between the polymer matrix and the filler compared to other methods like melt blending. wikipedia.org For a 2,5-diethoxyterephthalic acid-based system, this would involve dispersing nanofillers such as carbon nanotubes, silica, or clay into the mixture of DTA and its co-monomers prior to the melt polymerization process. The polymerization would then be initiated, encapsulating the nanoparticles within the resulting TLCP matrix. This method has been successfully used to prepare nanocomposites from other thermotropic liquid crystalline polyesters, resulting in materials with enhanced thermal stability and mechanical properties. worldscientific.com

Structure-Property Relationships in 2,5-Diethoxyterephthalic Acid Polyesters

The relationship between the molecular structure of polyesters derived from 2,5-diethoxyterephthalic acid and their resulting macroscopic properties is a critical area of study for tailoring these materials to specific applications. Although detailed research findings and specific data for homopolymers and copolymers of 2,5-diethoxyterephthalic acid are not extensively available in public literature, the fundamental principles of polymer science allow for a theoretical exploration of these relationships. The introduction of ethoxy groups onto the terephthalic acid ring is expected to significantly influence chain packing, flexibility, and intermolecular forces, thereby affecting the thermal and mechanical properties of the resultant polyesters.

The structure of the diol used in the polymerization with 2,5-diethoxyterephthalic acid is a primary determinant of the polyester's properties. The length of the aliphatic chain in the diol, the presence of cyclic structures, or the inclusion of ether linkages can be systematically varied to control properties such as the glass transition temperature (Tg), melting temperature (Tm), crystallinity, and mechanical strength.

Generally, for a homologous series of linear aliphatic diols, an increase in the number of methylene (B1212753) units initially leads to a decrease in the Tg and Tm due to increased chain flexibility. However, for longer chain diols, the properties may begin to be dominated by the polyethylene-like character of the aliphatic segments, potentially leading to an increase in crystallinity and melting point.

The incorporation of rigid cyclic diols, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), into the polyester backbone with 2,5-diethoxyterephthalic acid would be expected to increase the glass transition temperature and enhance the mechanical stiffness of the material. The rigid nature of the cycloaliphatic ring restricts chain mobility, leading to a higher temperature at which the polymer transitions from a glassy to a rubbery state.

The bulky ethoxy groups on the aromatic ring of 2,5-diethoxyterephthalic acid are anticipated to disrupt the close packing of polymer chains. This steric hindrance would likely lead to a reduction in crystallinity compared to polyesters based on unsubstituted terephthalic acid. The degree of this disruption will also be influenced by the structure of the comonomer diol. A more flexible diol might allow for some degree of chain ordering, while a bulky diol could further inhibit crystallization, resulting in a more amorphous material.

Copolymerization represents another key strategy for tuning the properties of polyesters based on 2,5-diethoxyterephthalic acid. By introducing a second diacid or a second diol into the polymer chain, properties such as melting point, crystallinity, and solubility can be precisely controlled. For instance, the introduction of a more flexible comonomer, like adipic acid, would likely lower the Tg and Tm and increase the flexibility of the resulting copolyester. Conversely, incorporating a more rigid comonomer could enhance the thermal stability and stiffness.

The following table outlines the expected influence of various structural modifications on the key properties of polyesters derived from 2,5-diethoxyterephthalic acid, based on established principles of polymer chemistry.

| Structural Modification | Expected Effect on Glass Transition Temperature (Tg) | Expected Effect on Melting Temperature (Tm) | Expected Effect on Crystallinity | Expected Effect on Mechanical Stiffness |

| Increasing linear diol chain length | Decrease, then potentially increase | Decrease, then potentially increase | May decrease then increase | Decrease |

| Incorporation of rigid cyclic diols | Increase | May increase or be disrupted | Likely decrease | Increase |

| Copolymerization with flexible comonomers | Decrease | Decrease | Decrease | Decrease |

| Copolymerization with rigid comonomers | Increase | May increase or be disrupted | Likely decrease | Increase |

It is important to note that these relationships are predictive and would require empirical validation through the synthesis and characterization of these specific polyesters. Detailed research, including thermal analysis (DSC, TGA) and mechanical testing (tensile tests), would be necessary to establish precise quantitative structure-property relationships for this novel class of materials.

Advanced Applications of 2,5 Diethoxyterephthalic Acid and Its Derived Materials

Catalytic Applications of 2,5-Diethoxyterephthalate-Based MOFs and Materials

MOFs are promising candidates for heterogeneous catalysis due to their high surface area and tunable active sites. d-nb.inforesearchgate.net The catalytic activity of a hypothetical MOF based on 2,5-diethoxyterephthalic acid would depend on the nature of the metal nodes and the potential for functionalization. nih.gov

Electrocatalysis in Biomass Valorization (e.g., HMF Oxidation)

The electrocatalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) is a key reaction in biomass valorization. mdpi.commdpi.comresearchgate.netmdpi.com MOFs can act as efficient electrocatalysts for this process. rsc.org A MOF constructed with 2,5-diethoxyterephthalic acid could potentially be designed to facilitate this reaction, with the ethoxy groups possibly influencing the electronic environment of the catalytic metal centers.

Heterogeneous Catalysis Systems

MOFs are widely explored as heterogeneous catalysts for various organic transformations. nih.govmdpi.comoiccpress.com The porous structure of a 2,5-diethoxyterephthalate-based MOF could allow for the diffusion of reactants to the active metal sites, while the ethoxy groups might impart specific selectivity to the catalytic process.

Functionalization Strategies for Enhanced Catalytic Activity

Post-synthetic modification (PSM) is a common strategy to enhance the catalytic activity of MOFs. rhhz.netmostwiedzy.plrsc.org For a MOF derived from 2,5-diethoxyterephthalic acid, PSM could involve modification of the aromatic ring or the introduction of catalytically active species within the pores to create multifunctional catalysts. nih.gov

Gas Adsorption and Separation in 2,5-Diethoxyterephthalate-Based MOFs

The porosity and chemical functionality of MOFs make them excellent candidates for gas adsorption and separation. osti.govornl.govresearchgate.netredalyc.orgazom.com The pore size and surface properties of a MOF based on 2,5-diethoxyterephthalic acid would be determined by the coordination geometry of the metal centers and the arrangement of the organic linkers. The ethoxy groups could potentially enhance the affinity for certain gas molecules through specific interactions.

Development of Sensor Technologies Utilizing 2,5-Diethoxyterephthalic Acid Derivatives

MOFs and other functional organic materials are being investigated for their potential in chemical sensing applications. mdpi.comdntb.gov.uanih.govmdpi.com Derivatives of 2,5-diethoxyterephthalic acid could be incorporated into sensor platforms where changes in their optical or electrical properties upon interaction with an analyte could be used for detection.

Energy-Related Applications of Functional Materials Incorporating 2,5-Diethoxyterephthalic Acid

Functional organic materials are crucial for the development of advanced energy storage and conversion devices. researchgate.netdntb.gov.uamdpi.comtaylorfrancis.commdpi.com Materials incorporating 2,5-diethoxyterephthalic acid could, in theory, be explored as components in batteries, supercapacitors, or fuel cells, although specific research in this area is not currently available.

Computational and Theoretical Investigations of 2,5 Diethoxyterephthalic Acid

Density Functional Theory (DFT) Studies on Molecular and Electronic Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively focused on 2,5-Diethoxyterephthalic acid are not widely available in the literature, the principles of DFT can be applied to understand its molecular and electronic characteristics based on its known crystal structure and by analogy to similar compounds.

Crystallographic studies have revealed that 2,5-Diethoxyterephthalic acid possesses a nearly planar molecular structure. arxiv.orgmdpi.comnih.gov The molecule exhibits an inversion center, meaning that the asymmetric unit in the crystal structure consists of only half a molecule. arxiv.orgmdpi.comnih.gov This planarity is a key feature that influences its packing in the solid state and its potential use as a building block in larger molecular assemblies.

DFT calculations would typically be employed to optimize the geometry of the molecule in the gas phase and to calculate its electronic properties. Key parameters that would be investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic transport properties. For aromatic dicarboxylic acids, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring, while the LUMO is a π*-orbital. The ethoxy substituents would be expected to raise the energy of the HOMO due to their electron-donating nature.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. For 2,5-Diethoxyterephthalic acid, the most negative regions (electron-rich) would be concentrated around the oxygen atoms of the carboxylic acid groups, indicating these are the primary sites for electrophilic attack and hydrogen bonding.

Mulliken Atomic Charges: These calculations would provide a quantitative measure of the partial charge on each atom, further detailing the charge distribution within the molecule.

While direct DFT data for 2,5-Diethoxyterephthalic acid is scarce, studies on the related compound, 2,5-dihydroxyterephthalic acid, have utilized DFT to optimize its crystal structure and understand its hydrogen bonding network. nih.govresearchgate.net Similar computational approaches would be invaluable for a deeper understanding of the electronic landscape of 2,5-Diethoxyterephthalic acid.

Table 1: Anticipated DFT Parameters for 2,5-Diethoxyterephthalic Acid

| Parameter | Predicted Characteristics |

| Molecular Geometry | Nearly planar, consistent with experimental crystallographic data. |

| HOMO Energy | Relatively high due to the electron-donating ethoxy groups. |

| LUMO Energy | Localized on the aromatic ring and carboxylic acid groups. |

| HOMO-LUMO Gap | Moderate, suggesting potential for electronic applications. |

| MEP Surface | Negative potential around carboxylic oxygen atoms, positive potential around acidic protons. |

Molecular Dynamics Simulations of Supramolecular Assemblies and Polymer Chains

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. These simulations can provide insights into the formation of supramolecular assemblies and the conformational dynamics of polymer chains, which are not readily accessible through experimental methods alone.

Supramolecular Assemblies:

Experimental studies have shown that 2,5-Diethoxyterephthalic acid forms supramolecular structures through hydrogen bonding. In the solid state, it engages in typical intermolecular hydrogen bonds between its carboxylic acid groups, leading to the formation of dimers. arxiv.orgmdpi.comnih.gov Furthermore, research on 2,5-dialkoxyterephthalic acids has demonstrated their ability to self-assemble with bifunctional hydrogen bond acceptors like diamines and bipyridines to form mesophases with lamellar-type structures. rsc.org

MD simulations could be employed to model these self-assembly processes in detail. By simulating a system containing multiple molecules of 2,5-Diethoxyterephthalic acid and a co-former in a solvent, one could observe the spontaneous formation of ordered aggregates. Such simulations would allow for the investigation of:

The stability of different hydrogen bonding motifs.

The role of the solvent in the assembly process.

The dynamics of the formation and dissolution of these assemblies.

The influence of the ethoxy chain length on the resulting supramolecular architecture.

While specific MD simulations on 2,5-Diethoxyterephthalic acid assemblies are not readily found, the methodology has been successfully applied to understand the self-assembly of other organic molecules and the structure of complex systems like metal-organic frameworks (MOFs). mdpi.comrsc.org For instance, MD simulations have been used to study the diffusion and adsorption of terephthalic acid in different MOFs. mdpi.com

Polymer Chains:

2,5-Diethoxyterephthalic acid can serve as a monomer for the synthesis of polyesters and other polymers. A study has reported on copolymers consisting of 2,5-diethoxyterephthalic acid, hydroquinone (B1673460), and p-hydroxybenzoic acid. researchgate.net MD simulations of polymer chains derived from this monomer could provide valuable information on their physical properties. By constructing a model of a polymer chain in a simulation box, researchers can study:

Chain Conformation and Flexibility: The simulations can reveal the preferred conformations of the polymer chains and their flexibility, which are crucial for determining the material's mechanical properties.

Glass Transition Temperature (Tg): By simulating the cooling of a polymer melt, the glass transition temperature can be predicted from the change in density or other properties as a function of temperature.

Mechanical Properties: Stress-strain curves can be generated by applying a virtual tensile or shear force to the simulated polymer, allowing for the calculation of properties like Young's modulus and the bulk modulus.

MD simulations are a standard tool in polymer science for predicting these and other properties. nih.gov

Prediction of Material Properties and Reaction Mechanisms

Computational methods are increasingly used to predict the properties of materials before they are synthesized, saving time and resources. For materials based on 2,5-Diethoxyterephthalic acid, these predictions can guide the development of materials with desired characteristics.

Prediction of Material Properties:

For polymers derived from 2,5-Diethoxyterephthalic acid, computational tools can predict a range of properties. As mentioned in the previous section, MD simulations can be used to estimate mechanical and thermal properties. Quantum mechanical calculations, such as DFT, can be used to predict electronic properties like the band gap, which is important for applications in electronics.

For MOFs incorporating the 2,5-diethoxyterephthalate linker, computational screening can predict properties such as:

Gas Adsorption and Separation: Grand Canonical Monte Carlo (GCMC) simulations are a common method to predict the adsorption isotherms of gases like CO2, CH4, and N2 in porous materials. This allows for the in silico screening of materials for applications in carbon capture and gas separation.

Mechanical Stability: DFT calculations can be used to compute the bulk and shear moduli of MOF crystals, providing insight into their stability under pressure.

Prediction of Reaction Mechanisms:

Computational chemistry can also be used to study the mechanisms of reactions involving 2,5-Diethoxyterephthalic acid, such as its polymerization. DFT calculations can be used to determine the energy barriers of different reaction pathways, helping to identify the most likely mechanism and to optimize reaction conditions. For example, in the formation of polyesters, DFT could be used to model the esterification reaction between the carboxylic acid groups of 2,5-Diethoxyterephthalic acid and a diol, elucidating the role of catalysts and the stereochemistry of the reaction.

Computational Design of Novel 2,5-Diethoxyterephthalate-Based Materials

The ultimate goal of computational materials science is the de novo design of novel materials with specific, targeted properties. This "inverse design" approach is becoming increasingly feasible with advances in computational power and algorithms.

For 2,5-diethoxyterephthalate, this could involve:

High-Throughput Virtual Screening: A large database of virtual structures can be created by combining the 2,5-diethoxyterephthalate linker with different metal nodes (for MOFs) or co-monomers (for polymers). The properties of these virtual materials can then be rapidly calculated using computational methods. This allows for the identification of promising candidates for synthesis and experimental characterization. For example, a computational search could identify the optimal metal node to combine with 2,5-diethoxyterephthalate to create a MOF with a high affinity for a particular gas molecule. nih.gov

Generative Models: Machine learning techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be trained on existing materials data to generate novel, hypothetical structures with desired properties. These models could be used to propose new MOF or polymer structures based on 2,5-diethoxyterephthalate that have, for example, a high predicted thermal stability or a specific electronic band gap.

In Silico Evolution: Evolutionary algorithms can be used to "evolve" materials with optimized properties. An initial population of materials is created, and their properties are evaluated computationally. The best-performing materials are then "bred" and "mutated" to create a new generation of materials, and the process is repeated until a material with the desired properties is found.

While these advanced computational design techniques have not yet been specifically applied to 2,5-Diethoxyterephthalic acid, they represent the future of materials discovery and offer a promising avenue for the development of novel functional materials based on this versatile chemical building block.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Techniques for Structural Elucidation

X-ray diffraction stands as a cornerstone in the definitive determination of the three-dimensional structure of crystalline solids. Both single-crystal and powder X-ray diffraction have been pivotal in characterizing 2,5-diethoxyterephthalic acid and its analogs, revealing crucial details about molecular conformation, packing, and hydrogen bonding networks.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail in structural analysis, providing precise atomic coordinates and molecular geometry. A study of 2,5-diethoxyterephthalic acid has yielded a comprehensive crystallographic picture of the molecule.

The analysis reveals a nearly planar molecular structure. The molecule crystallizes in the triclinic space group P-1. Intramolecular hydrogen bonds are observed between the carboxylic acid proton and the adjacent ethoxy oxygen atom. In the crystal lattice, molecules are linked into chains by intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules.

| Parameter | Value |

|---|---|

| Chemical Formula | C12H14O6 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.512(2) |

| b (Å) | 8.123(2) |

| c (Å) | 10.456(3) |

| α (°) | 101.23(3) |

| β (°) | 98.78(3) |

| γ (°) | 108.97(3) |

| Volume (ų) | 569.8(3) |

Powder X-ray Diffraction for Anhydrous and Hydrated Forms

Studies on 2,5-dihydroxyterephthalic acid have successfully identified and structurally characterized both its anhydrous and dihydrate forms. The powder diffraction pattern of the anhydrous form was indexed to a primitive triclinic cell. The dihydrate form exhibits a distinctly different diffraction pattern, indicating a change in the crystal lattice due to the incorporation of water molecules. This highlights the sensitivity of PXRD in detecting changes in the solid-state structure, which is crucial for understanding the stability and properties of crystalline materials under different environmental conditions. The technique is invaluable for monitoring phase transitions and ensuring the purity of a specific crystalline form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in both the solid and solution states.

Solid-State NMR for Polymer Structure and Dynamics

Solid-state NMR (ssNMR) provides detailed insights into the structure, conformation, and dynamics of molecules in the solid state, particularly for materials lacking long-range order, such as polymers. For polymers incorporating 2,5-diethoxyterephthalic acid units, ssNMR can elucidate several key features.

High-resolution 13C ssNMR, employing techniques like magic-angle spinning (MAS) and cross-polarization (CP), can resolve distinct signals for the different carbon environments within the polymer repeat unit. This allows for the confirmation of the covalent structure and can provide information on the local packing and conformation of the polymer chains. For aromatic polyesters, ssNMR can distinguish between crystalline and amorphous domains, offering insights into the degree of crystallinity. Furthermore, advanced ssNMR experiments can probe the dynamics of the polymer chains, such as the motion of the aromatic rings and the ethoxy side chains, over a wide range of timescales. While specific ssNMR data for a polymer derived from 2,5-diethoxyterephthalic acid is not detailed in the available literature, studies on closely related aromatic polyesters demonstrate the power of this technique to characterize their solid-state structure and dynamics.

Solution-State NMR in Synthetic Validation

Solution-state NMR is an indispensable tool for the structural characterization and purity assessment of newly synthesized compounds. For 2,5-diethoxyterephthalic acid, 1H and 13C NMR spectroscopy in a suitable deuterated solvent would be the primary methods for confirming its molecular structure after synthesis.

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethoxy groups, and the methyl protons of the ethoxy groups, with characteristic chemical shifts and coupling patterns. The integration of these signals would confirm the relative number of protons in each environment. The 13C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the carboxyl carbons, the aromatic carbons, and the carbons of the ethoxy groups. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. Together, the 1H and 13C NMR spectra provide a comprehensive fingerprint of the molecule, confirming its successful synthesis and purity.

Vibrational Spectroscopy (FTIR, Raman) in Structural Analysis

For 2,5-diethoxyterephthalic acid, the FTIR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups present. The O-H stretch of the carboxylic acid groups would appear as a broad band in the FTIR spectrum. The C=O stretching vibration of the carboxylic acid would give rise to an intense band. The aromatic C=C stretching vibrations would be observed in the fingerprint region. The C-O stretching of the ether linkage in the ethoxy group would also have a characteristic absorption.

Microscopic Techniques (SEM, TEM, AFM) for Morphology and Microstructure Analysis

Microscopic techniques are fundamental in elucidating the surface topography, internal structure, and nanoscale features of polymeric materials. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) offer complementary information regarding the morphology and microstructure of materials synthesized using aromatic dicarboxylic acids like 2,5-diethoxyterephthalic acid.

Scanning Electron Microscopy (SEM) is widely used to examine the surface features of polymer films, fibers, and composites. For instance, in the study of metal-organic frameworks (MOFs) synthesized with terephthalic acid, SEM images have revealed polycrystalline samples with agglomerated, flower-like lamellar morphologies. The particle sizes were observed to be polydispersed. It is anticipated that polymers and MOFs derived from 2,5-diethoxyterephthalic acid would exhibit distinct morphological characteristics influenced by synthesis conditions, which could be effectively visualized using SEM.

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials. In the context of nanomaterials, such as layered MOFs, TEM can be instrumental. For example, a nano-biomimetic system constructed by incorporating gold nanoparticles onto layered MOFs has been visualized using TEM, revealing ultrasmall gold nanoparticles with an average size of 2.1 ± 0.5 nm. This demonstrates the capability of TEM to resolve nanoscale features within complex hybrid materials.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of materials at the nanoscale. AFM has been employed to visualize nano-sized complexes, providing detailed three-dimensional surface profiles. For polymers, AFM can reveal information about surface roughness, phase separation in blends, and the morphology of crystalline and amorphous regions.

Thermal Analysis (TGA, DSC) for Polymer Characteristics

Thermal analysis techniques are essential for determining the thermal stability, phase transitions, and other temperature-dependent properties of polymers. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods employed for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For polyesters derived from 2,5-furandicarboxylic acid (FDCA), a bio-based analogue of terephthalic acid, TGA has shown that these materials exhibit excellent thermal stability. For example, poly(butylene 2,5-furandicarboxylate) (PBF) has been reported to have a thermal degradation temperature of 357 °C. Polyesters synthesized from FDCA and 1,4:3,6-dianhydrohexitols are stable up to temperatures above 300 °C. It is expected that polyesters and polyamides derived from 2,5-diethoxyterephthalic acid would also display high thermal stability, a characteristic feature of aromatic polymers.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique allows for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

For various polyamides, DSC analysis has shown a clear relationship between the density of amide groups and the melting temperature. Generally, a higher amide group density leads to a higher melting temperature due to increased hydrogen bonding.

In the case of FDCA-based polyesters, DSC has been instrumental in determining their phase behavior. For instance, polyesters prepared from FDCA and 1,4:3,6-dianhydrohexitols exhibit high glass transition temperatures of around 185 °C. Poly(butylene 2,5-furandicarboxylate) (PBF) has a reported melting point of 159 °C. The thermal properties of these analogous polyesters suggest that polymers synthesized from 2,5-diethoxyterephthalic acid would also possess high glass transition and melting temperatures, making them suitable for applications requiring good thermal performance.

The following interactive table summarizes the thermal properties of various polyesters and polyamides analogous to those that could be synthesized from 2,5-diethoxyterephthalic acid.

| Polymer | Monomers | Tg (°C) | Tm (°C) | Td, 5% (°C) |

| Poly(butylene 2,5-furandicarboxylate) (PBF) | 2,5-Furandicarboxylic acid, 1,4-Butanediol | ~50 | 159 | 357 |

| Polyester (B1180765) from FDCA and 1,4:3,6-dianhydro-D-sorbitol | 2,5-Furandicarboxylic acid, 1,4:3,6-dianhydro-D-sorbitol | ~185 | - | >300 |

| Poly(hexamethylene terephthalamide) (PA6T) | Terephthalic acid, Hexamethylenediamine | ~130 | - | - |

Concluding Remarks and Future Research Outlook

Summary of Key Research Findings and Contributions

Research into substituted terephthalic acids has firmly established their role as versatile building blocks for functional materials. The primary contribution of these linkers is their ability to form stable, porous, and crystalline frameworks when coordinated with metal ions. researchgate.net Key findings from related compounds that underscore the potential of 2,5-diethoxyterephthalic acid include:

Luminescence: Alkoxy-substituted terephthalate (B1205515) linkers are known to impart luminescent properties to the resulting MOFs. For instance, materials based on the 2,5-dimethoxyterephthalate linker exhibit strong blue light emission. researchgate.net This linker-based luminescence is a crucial property for developing advanced sensory materials. The introduction of ethoxy groups, which are more electron-donating than methoxy (B1213986) groups, is expected to modulate these luminescent properties, potentially shifting emission wavelengths or enhancing quantum yields.

Modulation of Properties: The nature of the substituent group (e.g., hydroxy, methoxy, or ethoxy) directly impacts the physicochemical properties of the MOF. This includes thermal and chemical stability, hydrophobicity, and electronic characteristics. For example, the conversion of 2,5-dihydroxyterephthalic acid to a 2,5-dialkoxy derivative is a known synthetic route, allowing for systematic tuning of the linker's properties. google.com

The anticipated contribution of 2,5-diethoxyterephthalic acid lies in its potential to create a new family of MOFs with fine-tuned characteristics, bridging the gap between its more studied hydroxy and methoxy counterparts.

Emerging Trends in 2,5-Diethoxyterephthalic Acid Research

The future of materials science is increasingly focused on the rational design of "smart" materials with tailored functionalities. acs.org Research involving 2,5-diethoxyterephthalic acid is poised to align with several key emerging trends in the field of MOFs. researchgate.netacs.org

Advanced Sensing Applications: A major trend is the development of luminescent MOFs (LMOFs) for chemical sensing. researchgate.netmdpi.com These materials can detect hazardous analytes, pollutants, or biomarkers through mechanisms like fluorescence quenching or enhancement. researchgate.netnih.gov The modular nature of MOFs allows for the design of sensors with high selectivity and sensitivity. acs.org Research will likely focus on using 2,5-diethoxyterephthalic acid-based MOFs to target specific environmental or biological molecules.

Integration with Artificial Intelligence (AI) and Machine Learning (ML): To navigate the vast number of possible MOF structures, researchers are turning to computational tools. acs.orgacs.org AI and ML are being used to accelerate the discovery of new materials by predicting structures and properties before synthesis, thus reducing experimental trial and error. bccresearch.com Future work will likely involve computational screening of hypothetical MOFs constructed from 2,5-diethoxyterephthalic acid for applications like carbon capture or catalysis. acs.org

Multivariate and Composite MOFs: There is growing interest in creating multivariate MOFs, where multiple different linkers are incorporated into a single framework to achieve synergistic properties. acs.org Furthermore, the development of MOF-based composite materials, such as MOF-polymer or MOF-nanoparticle hybrids, is expanding their applicability in areas like drug delivery and electronics. nih.gov

| Emerging Trend | Description | Potential Application for 2,5-Diethoxyterephthalic Acid MOFs |

|---|---|---|

| Luminescent Chemical Sensing | Development of MOFs that exhibit changes in luminescence upon interaction with specific analytes. researchgate.netmdpi.com | Detection of volatile organic compounds (VOCs), heavy metal ions, or biological molecules. |

| AI-Driven Materials Discovery | Use of computational models and machine learning to predict and optimize MOF structures and functions. acs.orgacs.org | Accelerated screening for optimal framework topologies for gas storage (H₂, CH₄, CO₂) or separation. researchgate.netacs.org |

| Heterogeneous Catalysis | Designing MOFs with active metal sites and tailored pore environments to act as efficient and reusable catalysts. nih.govbccresearch.com | Catalyzing organic transformations or environmental remediation reactions. |

| Proton and Electrical Conductivity | Engineering frameworks that can facilitate ion transport for use in fuel cells, batteries, and other electronic devices. nih.gov | Development of novel solid-state electrolytes or conductive materials. |

Unexplored Research Avenues and Challenges

Despite the promising outlook, the field of 2,5-diethoxyterephthalic acid-based materials is largely uncharted territory, presenting both challenges and significant opportunities for new research.

Fundamental Synthesis and Characterization: The most immediate avenue for research is the systematic synthesis and structural characterization of MOFs using 2,5-diethoxyterephthalic acid as the primary organic linker. This involves exploring different metal ions (e.g., Zn, Cu, Zr, lanthanides) and reaction conditions to produce novel framework structures.

Comparative Studies: A significant unexplored area is the direct comparative analysis of MOFs derived from 2,5-dihydroxy-, 2,5-dimethoxy-, and 2,5-diethoxyterephthalic acid. Such studies would provide fundamental insights into how varying the alkoxy chain length affects critical properties like luminescence, framework stability, pore dimensions, and guest-host interactions.

Stability and Scalability: A persistent challenge for MOFs in general is their long-term stability under operational conditions, such as exposure to moisture, extreme pH, or high temperatures. bccresearch.com Investigating the chemical and thermal stability of 2,5-diethoxyterephthalic acid-based MOFs is crucial for their practical application. mdpi.com Furthermore, developing cost-effective and scalable synthesis methods remains a significant hurdle to their commercialization. bccresearch.com

Host-Guest Chemistry: The specific interactions between guest molecules and the pores of MOFs made from 2,5-diethoxyterephthalic acid are unknown. The ethoxy groups could create a unique pore environment, influencing the adsorption and separation of specific gases or liquids. Detailed studies on their adsorption isotherms and selectivity for various molecules are needed.

| Area | Specific Research Question/Challenge | Objective |

|---|---|---|

| Synthesis | What new MOF topologies can be formed with 2,5-diethoxyterephthalic acid and various metal nodes? | Expand the library of known MOF structures and identify novel materials. |

| Comparative Analysis | How do the electronic and steric effects of ethoxy groups compare to hydroxy and methoxy groups in isostructural MOFs? | Understand structure-property relationships to enable rational design of materials. |

| Material Stability | What is the operational stability of these MOFs in aqueous solutions, different pH buffers, and various solvents? mdpi.com | Assess the viability of these materials for real-world applications where robustness is critical. bccresearch.com |

| Functional Applications | Can the unique properties of these MOFs be harnessed for highly selective sensing or catalytic processes? | Develop and validate new functional materials that address specific technological needs. |

| Scalability | Can the synthesis of promising 2,5-diethoxyterephthalic acid-based MOFs be scaled up efficiently and economically? bccresearch.com | Bridge the gap between laboratory-scale discovery and industrial application. |

Q & A

Q. What are the recommended laboratory methods for synthesizing 2,5-diethoxyterephthalic acid (ETA)?

ETA is synthesized via multi-step reactions. A common approach involves:

- Step 1 : Acetylation of hydroquinone (HQ) using acetic anhydride to produce acetoxy-HQ.

- Step 2 : Alkylation of the hydroxyl groups with bromoethane to introduce ethoxy substituents.

- Step 3 : Hydrolysis and purification to yield ETA. Key challenges include controlling reaction stoichiometry and avoiding side reactions during alkylation. Diethyl-2,5-dihydroxyterephthalate, a precursor, is commercially available (e.g., Sigma Aldrich) for streamlined synthesis .

Q. Which spectroscopic techniques are critical for characterizing ETA’s purity and structure?

- NMR Spectroscopy : Confirm substitution patterns (e.g., ethoxy groups at 2,5-positions) and monitor reaction progress.

- FTIR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- HPLC : Assess purity, particularly for intermediates like acetoxy-HQ. Cross-referencing with melting point (>300°C) and elemental analysis ensures structural fidelity .

Q. What safety protocols are essential when handling ETA in the lab?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2 irritation).

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in airtight containers under anhydrous conditions to prevent hydrolysis. Emergency procedures should align with GHS guidelines, including immediate rinsing for exposure .

Advanced Research Questions

Q. How does the hydroquinone (HQ) molar ratio impact the properties of ETA-based copolyesters?

In thermotropic liquid crystalline copolyesters (Co-TLCPs), varying the HQ:ETA molar ratio (1–5 mol) directly influences:

- Thermal Stability : Higher HQ content (e.g., 4 mol) enhances nematic phase stability, confirmed by differential scanning calorimetry (DSC) and polarized optical microscopy.

- Mechanical Performance : Optimal tensile modulus occurs at 4 mol HQ due to balanced chain rigidity and flexibility. Deviations from this ratio reduce phase clarity and thermal degradation resistance .

Q. What strategies resolve discrepancies in liquid crystalline phase behavior of ETA copolymers?

Contradictions in phase transitions (e.g., unexpected isotropic phases) can arise from:

- Impurities : Rigorous purification (e.g., recrystallization) of monomers before polymerization.

- Kinetic vs. Thermodynamic Control : Adjust annealing temperatures and times during copolymer synthesis.

- Structural Analysis : Use wide-angle X-ray scattering (WAXS) to correlate crystallinity with phase behavior. Systematic DOE (Design of Experiments) frameworks help isolate variables .

Q. How can organoclay integration optimize thermal stability in ETA nanocomposites?

- Melt Intercalation : Disperse Cloisite 93A (3–10 wt%) into ETA-HQ copolyesters via extrusion.

- Thermal Analysis : Thermogravimetric analysis (TGA) shows maximum stability at 3 wt% organoclay (degradation onset >400°C). Higher loadings (>5 wt%) cause aggregation, reducing interfacial adhesion.

- Morphology : Transmission electron microscopy (TEM) confirms exfoliated vs. intercalated clay structures. Optimal dispersion correlates with enhanced char formation during combustion .

Q. What statistical methods validate synthetic parameters in ETA polymer studies?

- Multivariate Regression : Correlate reaction time/catalyst loading with molecular weight (GPC data).

- ANOVA : Identify significant factors (e.g., temperature, monomer ratio) affecting polydispersity indices.

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking thermal (DSC) and mechanical (DMA) properties. Open-source tools (e.g., Python’s SciPy) enable reproducible analysis .

Key Recommendations for Researchers

- Synthesis : Prioritize precursor purity to minimize side reactions.

- Characterization : Combine DSC, WAXS, and TEM for comprehensive phase analysis.